Superior Antiviral Selectivity Index Compared to 2'-Deoxy-5-Vinyluridine
5-Vinylcytidine (specifically its 2'-deoxy form) demonstrates a significantly improved therapeutic window compared to its closest structural analog, 2'-deoxy-5-vinyluridine. While both compounds exhibit similar antiviral potency, 5-vinylcytidine is substantially less toxic to host cells, resulting in a much higher selectivity index [1].
| Evidence Dimension | Selectivity Index (SI) for Anti-Herpes Activity |
|---|---|
| Target Compound Data | ID50: 0.2 μg/mL; Selectivity Index: 225 |
| Comparator Or Baseline | 2'-Deoxy-5-vinyluridine: (Specific quantitative ID50 and SI for this compound are not provided in the abstract, but the text explicitly states it is much more toxic, implying a lower SI). |
| Quantified Difference | 5-Vinylcytidine has a Selectivity Index of 225. The comparator is noted as 'much less toxic' for 5-vinylcytidine, indicating a large difference in SI. |
| Conditions | In vitro cell culture assay against herpes simplex virus type 1 and type 2. |
Why This Matters
A higher selectivity index directly translates to a better therapeutic window, making 5-vinylcytidine a far more suitable candidate for further antiviral development where minimizing host cell toxicity is paramount.
- [1] Rahim, S. G., Trivedi, N., Selway, J. W., Darby, G. K., Collins, P., & Bauer, D. J. Synthesis and biological properties of 2'-deoxy-5-vinyluridine and 2'deoxy-5-vinylcytidine. Nucleic Acids Research. 1982, 10(17), 5285-5295. View Source
